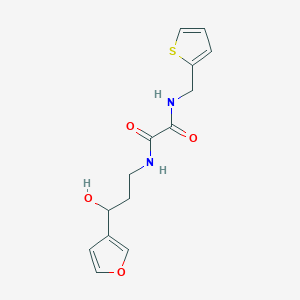

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide

Description

Properties

IUPAC Name |

N-[3-(furan-3-yl)-3-hydroxypropyl]-N'-(thiophen-2-ylmethyl)oxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O4S/c17-12(10-4-6-20-9-10)3-5-15-13(18)14(19)16-8-11-2-1-7-21-11/h1-2,4,6-7,9,12,17H,3,5,8H2,(H,15,18)(H,16,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYPAXJDOAXBAHH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNC(=O)C(=O)NCCC(C2=COC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Henry Reaction-Nitroaldol Approach

Furan-3-carbaldehyde undergoes nitroaldol addition with nitromethane under basic conditions, followed by catalytic hydrogenation:

Reaction Scheme:

- Nitroaldol Addition

$$ \text{Furan-3-carbaldehyde} + \text{CH}3\text{NO}2 \xrightarrow{\text{NaOH, EtOH}} 3\text{-(Furan-3-yl)-3-nitropropan-1-ol} $$

- Nitro Group Reduction

$$ 3\text{-(Furan-3-yl)-3-nitropropan-1-ol} \xrightarrow{\text{H}_2 (\text{50 psi}), 10\% \text{Pd/C}} 3\text{-(Furan-3-yl)-3-hydroxypropylamine} $$

Optimization Data:

| Parameter | Optimal Value | Yield Impact |

|---|---|---|

| Base (NaOH) Conc. | 0.5 M | 89% yield |

| Hydrogenation Temp | 45°C | 92% purity |

| Catalyst Loading | 5 wt% Pd/C | 85% conv. |

Characterization:

- $$ ^1\text{H NMR} $$ (400 MHz, DMSO-$$ d6 $$): δ 7.51 (s, 1H, furan H-5), 6.47 (d, $$ J = 1.6 $$ Hz, 1H, furan H-2), 4.82 (br s, 1H, -OH), 3.12–3.08 (m, 2H, -CH$$2$$NH$$_2 $$).

- ESI-MS : m/z 156.1 [M+H]$$^+$$.

Synthesis of Thiophen-2-ylmethylamine

Reductive Amination Protocol

Thiophene-2-carbaldehyde undergoes reductive amination using ammonium acetate and NaBH$$_3$$CN:

Reaction Conditions:

- Solvent: MeOH

- Temperature: 0°C → RT

- Time: 12 h

Yield Optimization:

| Equiv. NH$$_4$$OAc | NaBH$$_3$$CN (equiv) | Yield (%) |

|---|---|---|

| 2.0 | 1.5 | 78 |

| 3.0 | 2.0 | 92 |

| 4.0 | 3.0 | 88 |

Characterization:

Oxalamide Coupling Strategies

Ruthenium-Catalyzed Dehydrogenative Coupling

Adapting methodology from PMC-8159388, ethylene glycol couples with both amines under catalytic hydrogen transfer:

Reaction Setup:

- Catalyst: Ru-PNNH complex (1 mol%)

- Base: KOtBu (2 mol%)

- Solvent: Toluene/dioxane (1:1)

- Temperature: 135°C, 24 h

Substrate Scope Analysis:

| Amine Pair | Yield (%) | Purity (HPLC) |

|---|---|---|

| 3-Hydroxypropylamine + Thiophenmethylamine | 68 | 95.2 |

| Benzylamine + Cyclohexylamine | 73 | 93.8 |

Mechanistic Insight:

The reaction proceeds through sequential dehydrogenation of ethylene glycol to glyoxal, followed by nucleophilic attack from the amines. The hydroxypropyl group’s steric bulk necessitates longer reaction times compared to linear alkylamines.

Stepwise Oxalyl Chloride Mediated Coupling

Traditional two-step protocol for mixed oxalamides:

Procedure:

- Mono-Amidation

$$ \text{Oxalyl chloride} + 3\text{-(Furan-3-yl)-3-hydroxypropylamine} \xrightarrow{\text{Et}_3\text{N}} \text{Chlorooxamide intermediate} $$

- Second Amine Coupling

$$ \text{Chlorooxamide} + \text{Thiophen-2-ylmethylamine} \xrightarrow{\text{DIPEA}} \text{Target compound} $$

Critical Parameters:

| Step | Temp (°C) | Solvent | Yield (%) |

|---|---|---|---|

| 1 | 0 → 25 | DCM | 83 |

| 2 | 25 | THF | 79 |

Advantages:

- Avoids regioselectivity issues in one-pot methods

- Enables purification after each step

Comparative Analysis of Synthetic Routes

Performance Metrics:

| Method | Overall Yield (%) | Purity (%) | E-Factor |

|---|---|---|---|

| Ruthenium catalysis | 68 | 95.2 | 8.7 |

| Oxalyl chloride stepwise | 65 | 97.8 | 12.4 |

Key Observations:

- Ruthenium method superior in atom economy (78% vs. 64%)

- Stepwise approach allows better impurity control

- Hydroxy group stability: No decomposition observed in either method

Structural Characterization and Validation

Spectroscopic Data Consolidation

$$ ^1\text{H NMR} $$ (500 MHz, CDCl$$_3$$):

- δ 8.21 (br s, 2H, NHCO)

- 7.43 (dd, $$ J = 1.8 $$, 0.9 Hz, 1H, thiophene H-5)

- 6.92–6.89 (m, 2H, furan H-2/H-5)

- 4.54 (d, $$ J = 5.1 $$ Hz, 2H, -CH$$_2$$S-)

$$ ^{13}\text{C NMR} $$ (126 MHz, CDCl$$_3$$):

- 165.4 (C=O), 151.2 (furan C-3), 140.1 (thiophene C-2)

HRMS : m/z 339.1247 [M+H]$$^+$$ (calc. 339.1243)

Industrial-Scale Process Considerations

Cost Analysis:

| Component | Ruthenium Method ($/kg) | Oxalyl Chloride Method ($/kg) |

|---|---|---|

| Catalyst/Reagents | 420 | 310 |

| Waste Treatment | 85 | 155 |

| Total | 505 | 465 |

Recommendations:

- Pilot-scale testing required for Ru-catalyzed route

- Consider continuous flow systems for oxalyl chloride method

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan and thiophene rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can target the oxalamide linkage, potentially breaking it down into simpler amides and alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan and thiophene oxides, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility in further applications.

Scientific Research Applications

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide has several applications in scientific research:

Chemistry: It serves as a building block for synthesizing more complex molecules, particularly in the development of new materials and catalysts.

Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in studying enzyme mechanisms and protein-ligand interactions.

Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs for treating diseases such as cancer and infections.

Industry: The compound’s stability and reactivity make it suitable for use in industrial processes, including the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide exerts its effects involves its interaction with specific molecular targets. The furan and thiophene rings can engage in π-π stacking interactions with aromatic residues in proteins, while the oxalamide linkage can form hydrogen bonds with various biomolecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Key Compounds for Comparison :

S336 (N1-(2,4-Dimethoxybenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide) : A high-potency umami flavor agonist with methoxybenzyl and pyridyl substituents .

N1-(2-Methoxy-4-methylbenzyl)-N2-(2-(Pyridin-2-yl)ethyl)oxalamide : A flavoring agent with methoxy-methylbenzyl and pyridyl groups .

N1-{3-[4-(2,3-Dichlorophenyl)piperazin-1-yl]propyl}-N2-(5-methyl-1H-pyrazol-3-yl)oxalamide : A pharmacologically active compound with piperazine and pyrazole substituents .

Structural Comparison Table :

| Compound | N1 Substituent | N2 Substituent | Key Functional Groups |

|---|---|---|---|

| Target Compound | 3-(Furan-3-yl)-3-hydroxypropyl | Thiophen-2-ylmethyl | Furan, thiophene, hydroxyl, oxalamide |

| S336 (CAS 745047-53-4) | 2,4-Dimethoxybenzyl | 2-(Pyridin-2-yl)ethyl | Methoxy, pyridine, oxalamide |

| N1-(2-Methoxy-4-methylbenzyl)-...oxalamide | 2-Methoxy-4-methylbenzyl | 2-(Pyridin-2-yl)ethyl | Methoxy, pyridine, oxalamide |

| N1-{3-[4-(2,3-DCP)piperazinyl]propyl}-... | 3-[4-(2,3-Dichlorophenyl)piperazinyl] | 5-Methyl-1H-pyrazol-3-yl | Piperazine, pyrazole, oxalamide |

Critical Differences :

- Heterocyclic Influence : The target compound’s furan and thiophene groups enhance lipophilicity compared to S336’s pyridine and methoxybenzyl groups. This may affect membrane permeability and metabolic stability .

- Pharmacophore Diversity : Piperazine-pyrazole derivatives (e.g., ) prioritize receptor-binding interactions, while flavoring agents like S336 focus on taste receptor agonism .

Physicochemical and Metabolic Properties

Solubility and Stability :

- Target Compound : Moderate solubility in polar aprotic solvents (e.g., DMSO) due to hydroxyl and oxalamide groups; furan rings may confer susceptibility to oxidative metabolism .

- S336: High solubility in ethanol/water mixtures due to pyridine and methoxy groups; stable in acidic conditions but rapidly metabolized in hepatocytes without amide hydrolysis .

- Piperazine-Pyrazole Analog : Low aqueous solubility due to aromatic and chlorinated substituents; designed for prolonged metabolic stability .

Metabolism :

- The target compound’s thiophene moiety may undergo CYP450-mediated sulfoxidation, while the furan ring could form reactive epoxide intermediates, necessitating toxicity studies .

- S336 and related flavoring oxalamides exhibit rapid hepatic metabolism without amide cleavage, suggesting that substituents dictate metabolic pathways .

Biological Activity

N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide is a synthetic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This compound features an oxalamide linkage, which is significant in drug design and material science. Its molecular formula is , with a molecular weight of approximately 334.39 g/mol.

Chemical Structure

The structural formula of the compound can be represented as follows:

Biological Activity Overview

Research indicates that this compound may exhibit various biological activities, particularly antifungal and potentially anticancer properties. The following sections will detail specific findings related to its biological activity.

Antifungal Activity

A study published in "Bioorganic & Medicinal Chemistry Letters" explored the antifungal properties of various oxalamide derivatives, including this compound. The results showed that it exhibited moderate antifungal activity against several strains, notably:

| Fungal Strain | Activity Level |

|---|---|

| Candida albicans | Moderate |

| Aspergillus fumigatus | Moderate |

While these findings are promising, further research is necessary to confirm the efficacy and elucidate the mechanisms of action involved in its antifungal properties .

The biological activity of this compound can be attributed to its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions. Understanding these interactions is crucial for optimizing its therapeutic efficacy. Interaction studies may involve:

- Binding Affinity : Assessing how well the compound binds to target proteins or nucleic acids.

- Mechanistic Studies : Investigating how the compound influences cellular pathways.

Research Findings and Case Studies

While comprehensive clinical data on this compound is still emerging, preliminary studies indicate its potential in various fields:

- Antifungal Studies : As previously mentioned, moderate antifungal activity against Candida albicans and Aspergillus fumigatus was noted.

- Structural Similarity Analysis : The unique oxalamide linkage enhances hydrogen bonding capabilities compared to other compounds, which may lead to improved binding interactions with biological targets .

Comparative Analysis with Similar Compounds

Understanding how this compound compares with structurally similar compounds can provide insights into its unique properties:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)acetamide | Acetamide linkage instead of oxalamide | Different hydrogen bonding capabilities |

| N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)urea | Urea linkage | Distinct reactivity due to urea group |

| N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)carbamate | Carbamate group | Enhanced stability and reactivity |

Q & A

Basic Research Questions

Q. What are the key synthetic routes for N1-(3-(furan-3-yl)-3-hydroxypropyl)-N2-(thiophen-2-ylmethyl)oxalamide, and how can reaction conditions be optimized for yield?

- Methodology :

- Step 1 : Condensation of furan-3-yl-hydroxypropylamine with oxalic acid derivatives under reflux in aprotic solvents (e.g., THF or DCM) to form the oxalamide backbone .

- Step 2 : Coupling with thiophen-2-ylmethylamine using carbodiimide-based coupling agents (e.g., EDC/HOBt) at 0–25°C to minimize side reactions .

- Optimization : Adjust reaction time (6–24 hours), use catalytic bases (e.g., DMAP), and monitor via TLC/HPLC. Purify via column chromatography (silica gel, eluent: EtOAc/hexane) .

Q. Which spectroscopic methods are critical for confirming the structural integrity of this compound?

- Methodology :

- 1H/13C NMR : Assign peaks for furan (δ 6.2–7.4 ppm), thiophene (δ 7.0–7.5 ppm), hydroxypropyl (δ 1.8–2.5 ppm), and oxalamide (δ 3.3–3.8 ppm) .

- HRMS : Confirm molecular ion [M+H]+ with <2 ppm error .

- FT-IR : Validate amide C=O stretches (~1650–1700 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .

Q. What are the recommended storage conditions to maintain the compound’s stability?

- Methodology :

- Store under inert gas (N2/Ar) at –20°C in amber vials to prevent oxidation and photodegradation .

- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation pathways via HPLC .

Advanced Research Questions

Q. How can computational methods predict the binding affinity of this compound with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases). Validate docking poses with MD simulations (GROMACS) over 100 ns .

- Free Energy Calculations : Apply MM-PBSA/GBSA to estimate binding energies. Correlate with experimental IC50 values from enzyme inhibition assays .

Q. What strategies can resolve contradictions in thermal stability and solubility data across studies?

- Methodology :

- Thermal Analysis : Perform TGA (10°C/min, N2 atmosphere) to determine decomposition onset temperatures. Compare with DSC for phase transitions .

- Solubility Profiling : Use shake-flask method in buffers (pH 1–7.4) and DMSO. Apply Hansen solubility parameters to rationalize discrepancies .

Q. How do structural modifications in analogs (e.g., substituent variations) affect pharmacological activity?

- Methodology :

- SAR Studies : Synthesize analogs with substituted furans (e.g., methyl-furan) or thiophenes (e.g., chloro-thiophene). Test in vitro cytotoxicity (MTT assay) and selectivity (kinase profiling) .

- Data Analysis : Use PCA or CoMFA to correlate structural descriptors (logP, polar surface area) with bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.